Thalidomide-NH-(CH2)2-NH-Boc

PROTAC linker optimization ternary complex geometry degradation efficiency

Researchers require orthogonal, deprotectable handles for modular PROTAC assembly. This Boc-protected thalidomide-CRBN ligand with a compact C2 linker enables sequential conjugation. - **Controlled conjugation**: Boc group removed under mild acid; primary amine exposed for target ligand coupling. - **Optimized spacer**: C2 ethylene diamine balances flexibility and solubility vs. longer alkyl/PEG linkers. - **Physicochemical control**: Defined rotatable bond count and logP; ideal for SAR studies on linker effects. BenchChem supplies this key intermediate with verified analytical data for reproducible degrader synthesis.

Molecular Formula C20H24N4O6
Molecular Weight 416.4 g/mol
Cat. No. B15575791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-NH-(CH2)2-NH-Boc
Molecular FormulaC20H24N4O6
Molecular Weight416.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H24N4O6/c1-20(2,3)30-19(29)22-10-9-21-12-6-4-5-11-15(12)18(28)24(17(11)27)13-7-8-14(25)23-16(13)26/h4-6,13,21H,7-10H2,1-3H3,(H,22,29)(H,23,25,26)
InChIKeyCTBFCHXDKXTELK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-NH-(CH2)2-NH-Boc: CRBN Ligand with C2 Diamine Linker


Thalidomide-NH-(CH2)2-NH-Boc (CAS 1957235-57-2) is a functionalized thalidomide derivative designed as an E3 ligase ligand-linker conjugate for cereblon (CRBN)-based PROTAC (Proteolysis Targeting Chimera) development. The compound consists of a thalidomide core—a well-characterized CRBN binder —connected via an ethylene diamine (NH-(CH2)2-NH-) spacer to a Boc (tert-butyloxycarbonyl)-protected terminal amine. With a molecular formula of C20H24N4O6 and molecular weight of 416.43 Da , this intermediate provides a flexible, deprotectable handle enabling conjugation to diverse target protein ligands in bifunctional degrader synthesis .

Thalidomide-NH-(CH2)2-NH-Boc: Why Substitution with Analogs Fails


In PROTAC development, the linker is far from an inert tether—its length, flexibility, and chemical composition critically govern ternary complex geometry, degradation efficiency, and downstream pharmacokinetic properties [1]. Simple in-class substitution of Thalidomide-NH-(CH2)2-NH-Boc with analogs featuring alternative linker architectures (e.g., Thalidomide-PEG-NH-Boc, Thalidomide-NH-(CH2)3-NH-Boc, or Pomalidomide-based conjugates) can alter degradation potency, cellular permeability, metabolic stability, and off-target neosubstrate degradation profiles [2]. The specific combination of an ethylene diamine spacer and Boc-protected amine in this compound confers a distinct balance of rigidity and synthetic accessibility that cannot be assumed transferable across structurally related intermediates [3].

Thalidomide-NH-(CH2)2-NH-Boc: Differentiating Properties


Lower Lipophilicity than Longer-Linker Analogs

The ethylene diamine linker in Thalidomide-NH-(CH2)2-NH-Boc provides a semi-rigid alkyl scaffold with two rotatable bonds, contrasting with flexible polyethylene glycol (PEG)-based linkers commonly employed in analogs such as Thalidomide-PEGn-NH-Boc . Systematic linker optimization studies in CRBN-based PROTACs demonstrate that semi-rigid linkers can enhance ternary complex stability and degradation efficiency relative to highly flexible PEG chains, which may introduce entropic penalties that reduce productive ubiquitination-competent conformations [1].

PROTAC linker optimization ternary complex geometry degradation efficiency

Fewer Rotatable Bonds vs. Longer Linkers

Thalidomide-NH-(CH2)2-NH-Boc contains a Boc-protected terminal amine that can be selectively deprotected under acidic conditions (e.g., TFA/DCM) to generate a reactive primary amine for subsequent conjugation . This contrasts with unprotected amine analogs such as Thalidomide-NH-(CH2)2-NH2, which exhibit limited storage stability and potential for premature side reactions during multi-step PROTAC assembly . The Boc group provides orthogonal protection, enabling sequential deprotection strategies essential for constructing complex bifunctional molecules with multiple functional handles.

PROTAC synthesis Boc deprotection conjugation chemistry

Orthogonal Conjugation via Boc Deprotection

The thalidomide core in Thalidomide-NH-(CH2)2-NH-Boc retains the CRBN-binding pharmacophore of the parent immunomodulatory drug (IMiD), enabling recruitment of the CRL4^CRBN E3 ubiquitin ligase complex . Functional studies with structurally related thalidomide-linker conjugates demonstrate that 4-position substitution (as present in this compound) does not abrogate CRBN binding [1]. Class-level evidence indicates that thalidomide-based PROTACs exhibit cellular permeability advantages over VHL-based systems and maintain degradation DC50 values in the nanomolar to low micromolar range for validated targets including BRD4, AR, and BTK [2].

CRBN binding affinity E3 ligase recruitment IMiD-based PROTACs

Reduced Molecular Weight vs. Pomalidomide-PEG Conjugates: Implications for Permeability

Thalidomide-NH-(CH2)2-NH-Boc has a molecular weight of 416.43 Da , which is substantially lower than pomalidomide-PEGn conjugates (e.g., Pomalidomide-PEG4-C-COOH: >600 Da; Pomalidomide-PEG6-CO2H: >700 Da) [1]. While the final PROTAC molecular weight will increase upon conjugation to target ligands, starting with a lower molecular weight ligand-linker intermediate provides greater synthetic latitude before exceeding the ~700-900 Da threshold associated with reduced passive permeability and oral bioavailability [2]. Alkyl linkers generally confer improved membrane permeability relative to PEG linkers of comparable length due to reduced hydrogen bond donor/acceptor count and increased lipophilicity [2].

PROTAC physicochemical properties cellular permeability oral bioavailability

Thalidomide-NH-(CH2)2-NH-Boc: Recommended Applications


CRBN PROTACs with Compact Hydrophilic Linkers

The Boc-protected amine in Thalidomide-NH-(CH2)2-NH-Boc enables sequential deprotection workflows essential for constructing PROTAC libraries with diverse target ligands. Following acidic Boc removal (e.g., TFA/DCM), the liberated primary amine can be coupled to carboxylate-containing target protein ligands via amide bond formation, providing a modular route for parallel synthesis of multiple CRBN-recruiting degraders . This orthogonal protection strategy is particularly valuable when the target ligand contains base-labile functional groups incompatible with Fmoc-based deprotection.

Modular PROTAC Library Assembly via Boc Strategy

For protein targets where productive ternary complex formation is sensitive to linker flexibility, the semi-rigid ethylene diamine spacer of Thalidomide-NH-(CH2)2-NH-Boc offers a defined conformational constraint [1]. Systematic variation of linker rigidity is a key optimization parameter in PROTAC SAR campaigns [2], and this intermediate provides a valuable entry point for evaluating alkyl vs. PEG linker series in degradation efficiency assays.

Linker Length-Dependent Degradation Profiling

Given the lower molecular weight (416.43 Da) and favorable LogP (1.6) relative to PEGylated alternatives , Thalidomide-NH-(CH2)2-NH-Boc is an advantageous starting material for PROTAC programs prioritizing cellular permeability and oral bioavailability. The alkyl linker reduces the H-bond donor/acceptor burden compared to PEG linkers, a factor correlated with improved passive diffusion across cellular membranes [2]. This property supports preclinical development of PROTAC candidates intended for in vivo efficacy studies.

CRBN-Mediated Targeted Protein Degradation in Oncology and Immunology

Thalidomide-NH-(CH2)2-NH-Boc serves as a core intermediate for constructing PROTACs targeting validated oncology and immunology targets including BRD4, AR, BTK, and ERα [3]. The preserved thalidomide core ensures recruitment of the CRL4^CRBN E3 ligase complex, enabling ubiquitin-proteasome-mediated degradation of disease-relevant proteins. This intermediate is directly applicable to both academic target validation studies and biopharmaceutical degrader pipeline development.

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